N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
CAS No.: 1448029-21-7
VCID: VC4458748
Molecular Formula: C20H20N4O4
Molecular Weight: 380.404
* For research use only. Not for human or veterinary use.

Description |
The compound N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a complex organic molecule that has not been extensively documented in the available literature. This article aims to provide a comprehensive overview based on general principles of organic chemistry and related compounds, as specific data on this compound is scarce. Synthesis and PreparationThe synthesis of N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide would likely involve a multi-step process:
Due to the lack of specific literature, the exact synthesis conditions would need to be developed based on analogous reactions. Potential ApplicationsWhile specific applications of N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide are not documented, compounds with similar structures have been explored in various fields:
Research Findings and DataGiven the scarcity of specific data on N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide, the following table summarizes general properties of related compounds:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1448029-21-7 | ||||||||
Product Name | N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide | ||||||||
Molecular Formula | C20H20N4O4 | ||||||||
Molecular Weight | 380.404 | ||||||||
IUPAC Name | N'-(2-cyanophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | ||||||||
Standard InChI | InChI=1S/C20H20N4O4/c21-11-15-3-1-2-4-17(15)23-19(26)18(25)22-12-14-5-8-24(9-6-14)20(27)16-7-10-28-13-16/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,22,25)(H,23,26) | ||||||||
Standard InChIKey | SSOGZFLTSYXQNY-UHFFFAOYSA-N | ||||||||
SMILES | C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C(=O)C3=COC=C3 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 71786791 | ||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume